molecular formula C58H94O26 B190793 Chrysanthellin B CAS No. 74411-65-7

Chrysanthellin B

Cat. No.: B190793
CAS No.: 74411-65-7
M. Wt: 1207.3 g/mol
InChI Key: WNGIVKPPGCCJNP-CWXHWKGJSA-N
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Description

Chrysanthellin B is a triterpenoid saponin . It has a complex structure with a total of 187 bonds, including 93 non-H bonds, 2 multiple bonds, 13 rotatable bonds, 2 double bonds, 10 six-membered rings, 4 ten-membered rings, 1 aliphatic ester, 15 hydroxyl groups, 2 primary alcohols, and 13 secondary alcohols .


Molecular Structure Analysis

This compound has a molecular formula of C58H94O26 . Its structure contains multiple functional groups and rings, including 2 double bonds, 10 six-membered rings, 4 ten-membered rings, 1 aliphatic ester, 15 hydroxyl groups, 2 primary alcohols, and 13 secondary alcohols .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm³, a refractive index of 1.640, and a molar refractivity of 289.9±0.4 cm³ . It also has a polar surface area of 413 Ų, a polarizability of 114.9±0.5 10^-24 cm³, a surface tension of 83.0±5.0 dyne/cm, and a molar volume of 804.3±5.0 cm³ .

Scientific Research Applications

  • Pharmacological and Therapeutic Properties : Chrysin, a flavonoid, exhibits significant pharmacological properties, including cytotoxic and anti-inflammatory functions. It's effective in treating degenerative disorders, with its antioxidant and disease-preventing abilities attributed to its structural diversity (Naz et al., 2019).

  • Effect on Plant Development : Research on Chrysanthemum indicates that different light qualities can affect the flowering process, involving phytochrome-mediated regulation. This finding suggests potential agricultural applications for Chrysanthellin B in optimizing plant growth (Higuchi et al., 2012).

  • Dermatological Applications : A randomized placebo-controlled trial revealed that a plant extract containing this compound effectively treats rosacea. This application underlines its potential in dermatology and skin care (Rigopoulos et al., 2005).

  • Antidepressant Effects : Chrysin demonstrates antidepressant-like effects in mice, suggesting its potential for treating or supplementing depression treatment (Filho et al., 2016).

  • Inhibition of Xanthine Oxidase Activity : Chrysin can inhibit xanthine oxidase activity, a key enzyme in gout pathogenesis. This finding indicates its potential use in gout treatment (Lin et al., 2015).

  • Impact on Bioactive Components Under UV-B Radiation : Studies on Chrysanthemum morifolium Ramat show that UV-B radiation can induce variations in bioactive components, suggesting potential applications in enhancing the production of these components (Yang et al., 2018).

  • Antitumor Effect : Chrysin's potent antitumor effect has been widely recognized, making it a candidate for cancer therapy. Its multiple therapeutic properties, such as anti-inflammatory and antioxidant activities, contribute to its effectiveness against various cancers (Kultz et al., 2019).

  • Saponin Structure Analysis : The structure of Chrysantellin B, isolated from Chrysanthellum procumbens Rich, has been determined. Understanding its structure is crucial for exploring its potential applications (Becchi et al., 1980).

  • Molecular Mechanism of Action : Chrysin's molecular mechanisms include antioxidant, anti-inflammatory, anticancer, and antiviral activities. Studies also focus on its bioavailability and potential as a drug delivery agent (Mani & Natesan, 2018).

  • Inflammatory Response Inhibition : Chrysanthemum indicum Linné extract, containing Chrysantellin B, can suppress NF-kappaB and MAPKs activation in macrophages, indicating its anti-inflammatory potential (Cheon et al., 2009).

  • Hepatoprotective and Antioxidant Status : Chrysin has shown hepatoprotective and antioxidant properties in rats, suggesting its potential in treating liver diseases (Pushpavalli et al., 2010).

  • Nutritional and Active Ingredient Content Under UV-B : Enhanced UV-B radiation affects the nutritional and active ingredient contents in medicinal chrysanthemum, pointing to its potential in optimizing plant-based medicinal products (Ma et al., 2016).

  • Virus Resistance in Chrysanthemum : Genetic engineering approaches have been explored to produce Chrysanthemum resistant to Chrysanthemum virus B, highlighting another agricultural application of Chrysantellin B (Mitiouchkina et al., 2018).

  • Effect on Pot Chrysanthemum Production : Research on nitrogen and sulfur applications shows significant effects on pot chrysanthemum production, which could have implications for optimizing cultivation practices (Macz et al., 2001).

  • Electrochemical Fingerprints of Chrysanthemums : Studies using the Belousov–Zhabotinskii oscillation system have demonstrated the potential for identifying Chrysanthemums from different regions based on their electrochemical fingerprints (Cheng et al., 2011).

  • Chrysin Delivery Systems : Research on self-assembled bovine serum albumin nanoparticles for Chrysin delivery suggests potential applications in antitumor therapies (Ferrado et al., 2019).

Biochemical Analysis

Biochemical Properties

Chrysanthellin B plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as α-amylase, where it exhibits inhibitory activity . This interaction is crucial as it can modulate carbohydrate metabolism. Additionally, this compound interacts with cholesterol in cell membranes, forming pores that destabilize the membrane, leading to hemolysis . These interactions highlight the compound’s potential in modulating metabolic processes and its cytotoxic effects on erythrocytes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s interaction with cholesterol in erythrocyte membranes leads to hemolysis, indicating its potential cytotoxicity . Furthermore, its inhibitory effect on α-amylase suggests a role in modulating glucose metabolism, which can impact cellular energy production and storage . These effects underscore the compound’s potential in influencing cellular functions and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to cholesterol in cell membranes, forming pores that disrupt membrane integrity and lead to hemolysis . Additionally, its inhibitory activity on α-amylase involves binding to the enzyme’s active site, preventing substrate access and subsequent carbohydrate breakdown . These mechanisms highlight the compound’s ability to modulate enzymatic activity and cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its hemolytic activity over time, indicating its stability in laboratory conditions . Prolonged exposure to the compound may lead to increased cytotoxicity, emphasizing the need for careful monitoring in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, this compound can induce hemolysis and other toxic effects . These threshold effects highlight the importance of determining optimal dosages to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate metabolic flux and metabolite levels. Its inhibitory effect on α-amylase suggests a role in carbohydrate metabolism, potentially influencing glucose levels and energy production . Additionally, this compound’s interaction with cholesterol in cell membranes may impact lipid metabolism and membrane dynamics . These interactions underscore the compound’s involvement in key metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its amphiphilic nature allows it to interact with cell membranes, facilitating its distribution across different cellular compartments . The compound’s ability to form pores in cholesterol-rich membranes further influences its localization and accumulation within cells . These properties highlight the importance of understanding this compound’s transport mechanisms to optimize its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with cholesterol in cell membranes suggests its localization to membrane-rich regions, such as the plasma membrane and endoplasmic reticulum . Understanding these localization patterns is crucial for elucidating this compound’s activity and function within cells.

Properties

IUPAC Name

[(2S,3R,4S,5R)-3-[(2R,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bR)-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H94O26/c1-23-34(64)37(67)40(70)48(77-23)82-45-28(62)21-75-47(43(45)73)81-44-24(2)78-49(42(72)39(44)69)83-46-35(65)27(61)20-76-51(46)84-52(74)58-16-15-53(3,4)17-26(58)25-9-10-31-54(5)13-12-33(80-50-41(71)38(68)36(66)29(19-59)79-50)55(6,22-60)30(54)11-14-56(31,7)57(25,8)18-32(58)63/h9,23-24,26-51,59-73H,10-22H2,1-8H3/t23-,24-,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46+,47-,48+,49+,50-,51-,54-,55-,56+,57+,58+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGIVKPPGCCJNP-CWXHWKGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)CO)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@@H](CO[C@H]4OC(=O)[C@]56CCC(C[C@@H]5C7=CC[C@@H]8[C@]9(CC[C@@H]([C@@]([C@@H]9CC[C@]8([C@@]7(C[C@H]6O)C)C)(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H94O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74411-65-7
Record name Olean-12-en-28-oic acid, 3-(β-d-glucopyranosyloxy)-16,23-dihydroxy-, O-6-deoxy-α-l-mannopyranosyl-(1→3)-O-β-d-xylopyranosyl-(1→4)-O-6-deoxy-α-l-mannopyranosyl-(1→2)-β-d-xylopyranosyl ester, (3β,4α,16α)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.762
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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